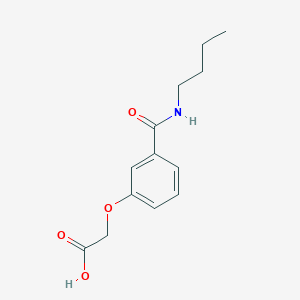
2-(3-(Butylcarbamoyl)phenoxy)acetic acid
Vue d'ensemble
Description
“2-(3-(Butylcarbamoyl)phenoxy)acetic acid” is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . This compound is used in scientific research and exhibits high complexity due to its complex molecular structure. It enables diverse applications such as drug synthesis and polymer modification.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16) . This indicates that the compound contains butyl, carbamoyl, and phenoxy functional groups attached to an acetic acid backbone .
Applications De Recherche Scientifique
Environmental Protection through Degradation of Herbicides
2-4 Dichlorophenoxyacetic acid, a compound closely related to 2-(3-(Butylcarbamoyl)phenoxy)acetic acid, is widely used as a herbicide. A study focused on the optimization of the photo-electro/persulfate/nZVI process for the degradation and mineralization of this herbicide in aqueous solutions to protect the environment. The research aimed at optimizing parameters like pH, persulfate anion concentration, direct electrical current, herbicide concentration, nZVI dose, and reaction time. The degradation process's effectiveness was evaluated, showing significant degradation and mineralization of the herbicide, indicating its potential application in environmental protection and pollution control (Mehralipour & Kermani, 2021).
Anti-inflammatory Properties
Substituted (2-phenoxyphenyl)acetic acids, which include compounds structurally similar to 2-(3-(Butylcarbamoyl)phenoxy)acetic acid, have been studied for their anti-inflammatory properties. One study reported the synthesis and evaluation of these compounds, noting that halogen substitution in the phenoxy ring significantly enhanced activity. This research provides insights into the potential therapeutic applications of these compounds, especially considering their low ulcerogenic potential (Atkinson et al., 1983).
Chemosensor for Metal Ions
A novel fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (a derivative of 2-phenoxyacetic acid) was developed for highly selective and sensitive detection and bioimaging of Al(3+) in living cells. This research highlights the compound's potential application in detecting and monitoring metal ions in complex biological systems, benefiting from its good water solubility, biocompatibility, and high selectivity (Gui et al., 2015).
Antimicrobial Properties
Research on the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid (structurally related to 2-(3-(Butylcarbamoyl)phenoxy)acetic acid) indicated significant antimicrobial activity against various microbial strains. This suggests the potential of such compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(butylcarbamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-7-14-13(17)10-5-4-6-11(8-10)18-9-12(15)16/h4-6,8H,2-3,7,9H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTUZKLQHYRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Butylcarbamoyl)phenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



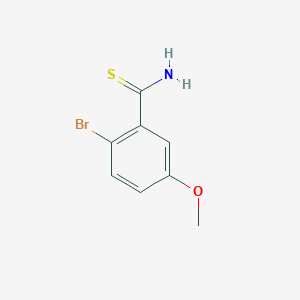
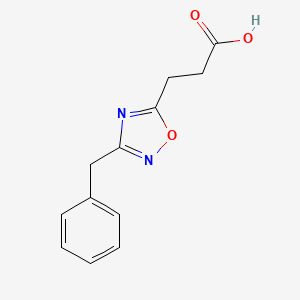
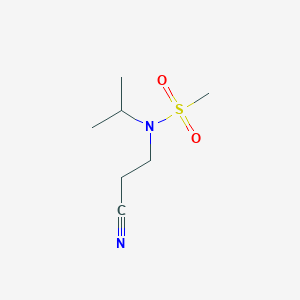
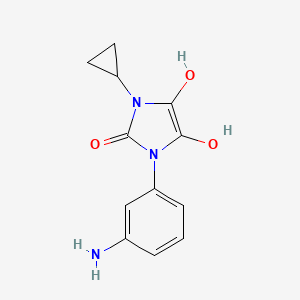
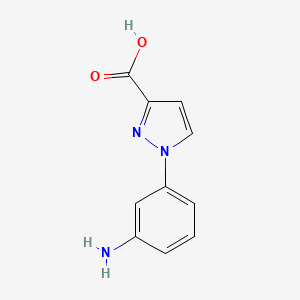
![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)
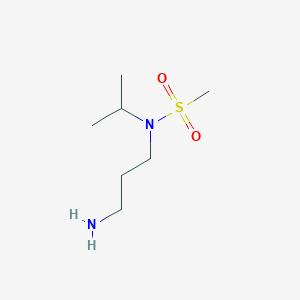
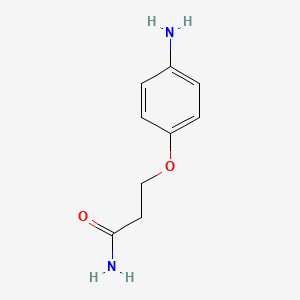
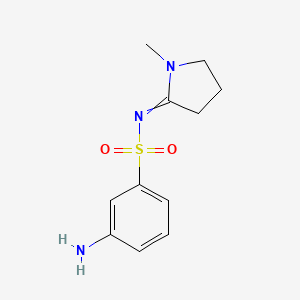
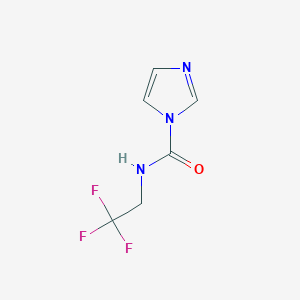
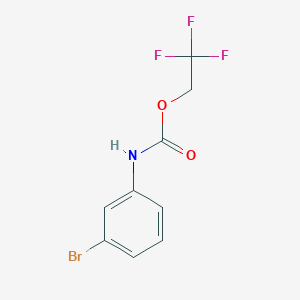
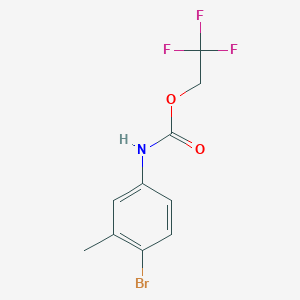
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)